molecular formula C15H24O B7782064 4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone

4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone

Cat. No.: B7782064
M. Wt: 220.35 g/mol
InChI Key: RFIRDPUJDHCPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and scale up the production. The use of chiral catalysts is crucial to achieve the desired stereochemistry in the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are used in the development of bioactive molecules and pharmaceuticals.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bicyclo[2.2.1]hept-2-yl)-2,6-dimethylcyclohexanone is unique due to its specific functional groups and the resulting chemical properties. Its stability, reactivity, and potential for modification make it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-13(6-10(2)15(9)16)14-8-11-3-4-12(14)7-11/h9-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIRDPUJDHCPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1=O)C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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